Valnemulin

Descripción general

Descripción

Valnemulin es un antibiótico pleuromutilínico utilizado principalmente en medicina veterinaria. Es eficaz contra una gama de infecciones bacterianas en animales, en particular los cerdos. This compound es conocido por su capacidad para tratar la disentería porcina, la ileítis, la colitis y la neumonía. También ha demostrado eficacia en la reducción de los síntomas clínicos de la infección por Mycoplasma bovis en terneros .

Métodos De Preparación

Valnemulin es un derivado semisintético de la pleuromutilina. La preparación implica varios pasos:

Rutas Sintéticas y Condiciones de Reacción: this compound se sintetiza modificando la estructura central de la pleuromutilina.

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la preparación de formas polimórficas para mejorar la estabilidad y reducir el olor.

Análisis De Reacciones Químicas

Valnemulin experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Hidrólisis del enlace amida en la cadena lateral.

Acetilación: Acetilación en la amida de la cadena lateral.

Reactivos y Condiciones Comunes: Estas reacciones típicamente implican reactivos como agentes oxidantes para la hidroxilación y acetilación, y condiciones ácidas o básicas para la hidrólisis.

Productos Principales: Los principales productos formados incluyen 2β-hidroxithis compound, 8α-hidroxithis compound y S-óxidos.

Aplicaciones Científicas De Investigación

Veterinary Applications

Valnemulin is predominantly utilized in the treatment and prevention of bacterial diseases in swine and poultry. Its primary indications include:

- Swine Dysentery : this compound is effective against Brachyspira hyodysenteriae, the causative agent of swine dysentery, demonstrating significant antimicrobial activity with a minimum inhibitory concentration (MIC) of ≤0.125 µg/ml .

- Porcine Proliferative Enteropathy : It is also indicated for managing clinical signs associated with this condition caused by Lawsonia intracellularis.

- Respiratory Diseases : this compound shows high activity against various respiratory pathogens, including Mycoplasma hyopneumoniae, with an MIC of ≤0.008 µg/ml .

Synergistic Effects with Other Antibiotics

Recent studies have highlighted this compound's potential as a synergistic agent when combined with other antibiotics, particularly colistin. Research indicates that this compound enhances the effectiveness of colistin against multidrug-resistant (MDR) gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The combination therapy not only improves bacterial eradication rates but also reduces the likelihood of developing resistance .

Table 1: Synergistic Effects of this compound with Other Antibiotics

| Antibiotic | Pathogen | Synergistic Effect |

|---|---|---|

| Colistin | E. coli, Klebsiella | Enhanced bacterial clearance |

| Doxycycline | Acinetobacter baumannii | Improved efficacy |

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy:

- Absorption : Following oral administration in pigs, over 90% absorption is noted, with peak plasma concentrations achieved within 1-4 hours .

- Tissue Distribution : this compound is highly concentrated in tissues such as the lungs and liver, which is advantageous for targeting respiratory pathogens .

- Half-life : The plasma half-life ranges from 1 to 4.5 hours, allowing for effective dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (plasma concentration) | 1-4 hours post-administration |

| Half-life | 1 - 4.5 hours |

| Tissue Concentration | High in lungs and liver |

Research on Safety and Efficacy

This compound has been assessed for safety in mammalian cells, showing no cytotoxicity at concentrations up to 25 μg/ml . This safety profile supports its potential use in clinical settings beyond veterinary applications.

Case Studies and Clinical Trials

Numerous studies have been conducted to evaluate this compound's efficacy:

- A study demonstrated this compound's effectiveness against Mycoplasma gallisepticum in chickens, providing insights into its application beyond swine .

- Another investigation focused on the pharmacokinetic profiles of this compound administered via different routes (IV, IM, oral), emphasizing its versatility in treatment protocols .

Mecanismo De Acción

Valnemulin ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une al centro peptidil transferasa del ribosoma bacteriano, evitando la unión del ARN de transferencia para la transferencia de péptidos. Esta inhibición interrumpe la síntesis de proteínas, lo que lleva a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Valnemulin es parte de la clase de antibióticos pleuromutilínicos, que incluye compuestos similares como tiamulin y retapamulin.

Conclusión

This compound es un antibiótico pleuromutilínico versátil con aplicaciones significativas en medicina veterinaria. Su estructura química única y su mecanismo de acción lo convierten en un compuesto valioso para tratar infecciones bacterianas en animales. La investigación y el desarrollo en curso de this compound y sus derivados continúan mejorando su eficacia y estabilidad, convirtiéndolo en un componente crucial en el campo de los antibióticos veterinarios.

Actividad Biológica

Valnemulin is a semisynthetic antibiotic belonging to the pleuromutilin class, primarily used in veterinary medicine for the treatment of bacterial infections in pigs and rabbits. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, antimicrobial spectrum, mechanisms of action, resistance development, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is derived from pleuromutilin and exhibits a unique mechanism of action by inhibiting protein synthesis in bacteria.

- Approved Uses : It is indicated for treating swine dysentery, porcine proliferative enteropathy (ileitis), and other bacterial infections in pigs, as well as reducing mortality in rabbits during outbreaks of epizootic rabbit enteropathy (ERE) .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : High absorption rates have been reported, with over 90% absorption following oral administration in pigs .

- Bioavailability : Studies indicate bioavailability rates ranging from 52.6% to 74.4% in broiler chickens and approximately 59% in pigs .

- Distribution : this compound is highly concentrated in tissues, particularly in the lungs and liver, compared to plasma levels .

- Metabolism : In vivo studies have identified over 75 metabolites across various species, with key metabolic pathways involving hydroxylation and oxidation .

Antimicrobial Spectrum

This compound exhibits broad-spectrum activity against several pathogens:

- Effective Against :

| Bacteria | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Mycoplasma hyopneumoniae | ≤0.0009 | 0.0025 | 0.005 |

| Brachyspira hyodysenteriae | ≤0.125 | 0.025 | <2.0 |

| Brachyspira pilosicoli | ≤0.125 | 0.0156 | <2.0 |

| Clostridium perfringens | 0.031–64 | 0.125 | 0.5 |

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome's 23S rRNA, effectively blocking the initiation of protein synthesis . This action is crucial for its antibacterial efficacy.

Resistance Development

Resistance to this compound has been observed but is relatively limited compared to other antibiotics:

- Mechanisms of Resistance : Resistance primarily arises due to mutations at the binding site on ribosomal RNA .

- Studies on Resistance : Research indicates that this compound-resistant strains can develop through selective pressure; however, resistance rates remain low among target pathogens like M. hyopneumoniae and L. intracellularis .

Case Studies and Research Findings

- In Vitro Studies : A study highlighted this compound's efficacy against methicillin-resistant Staphylococcus aureus and other resistant strains, showcasing its potential beyond veterinary applications .

- In Vivo Studies : Research demonstrated that this compound effectively reduced inflammation induced by lipopolysaccharides (LPS) in mouse models of acute lung injury, suggesting possible therapeutic applications beyond traditional veterinary use .

- Resistance Monitoring : Ongoing surveillance studies are essential to monitor the emergence of resistance, especially given the widespread use of this compound in livestock.

Propiedades

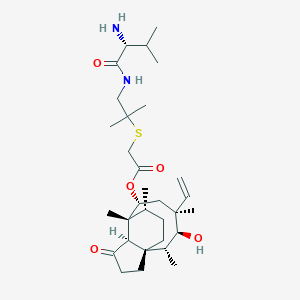

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYYNOVSVPBRGV-MVNKZKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046751 | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101312-92-9 | |

| Record name | Valnemulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101312-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valnemulin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valnemulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALNEMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.